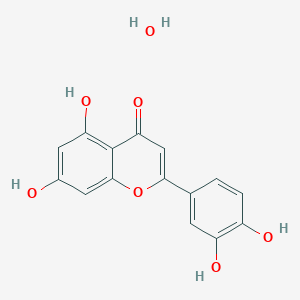
Luteolin monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteolin monohydrate is a naturally occurring flavonoid compound with the chemical structure 3′,4′,5,7-tetrahydroxyflavone. It is found in various plants, including vegetables, fruits, and medicinal herbs. Luteolin is known for its yellow dye properties and possesses numerous biological activities, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Luteolin can be synthesized through various chemical routes. One common method involves the cyclization of 2′,4′,6′-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde under basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of luteolin often involves extraction from plant sources. Plants rich in luteolin, such as honeysuckle and chrysanthemum, are processed to isolate the compound. The extraction process may involve solvent extraction, followed by purification steps like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Luteolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form quinones or reduced to form dihydro derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Luteolin monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and as a standard in analytical methods.
Biology: Luteolin is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: It has potential therapeutic applications in treating cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: Luteolin is used in the food industry as a natural dye and antioxidant.
Wirkmechanismus
Luteolin exerts its effects through multiple molecular targets and pathways. It inhibits pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, it inhibits cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-kB) activation. These actions contribute to its anti-inflammatory and anticancer properties . Luteolin also modulates cell signaling pathways, including mTOR/PI3K/Akt, STAT3, and Wnt/β-catenin, leading to the inhibition of cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Luteolin is part of the flavonoid family, which includes compounds like quercetin, hesperidin, naringenin, gallic acid, and tannic acid. Compared to these compounds, luteolin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . For example:
Quercetin: Similar antioxidant properties but differs in hydroxylation pattern.
Hesperidin: Primarily found in citrus fruits and has different glycosylation.
Naringenin: Found in grapefruits and has a different flavanone structure.
Luteolin’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6113-16-2 |
|---|---|
Molekularformel |
C15H12O7 |
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one;hydrate |
InChI |
InChI=1S/C15H10O6.H2O/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7;/h1-6,16-19H;1H2 |
InChI-Schlüssel |
JGMZBVVOXURYRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



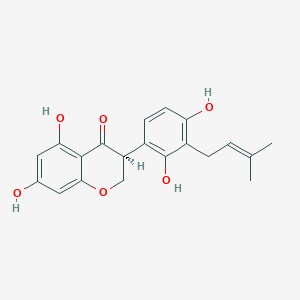
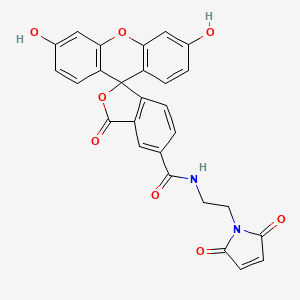
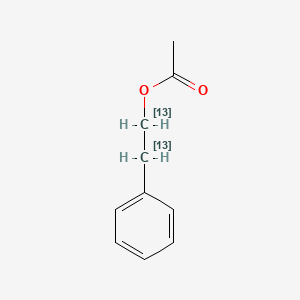
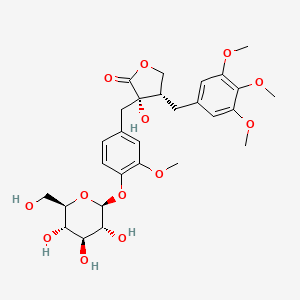
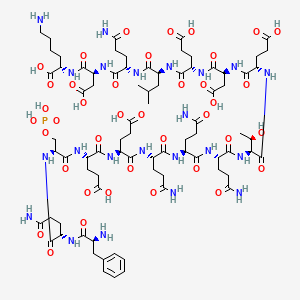
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)

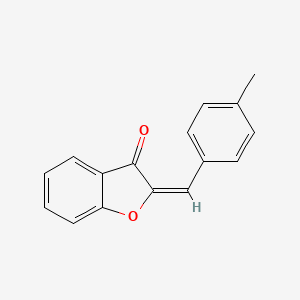
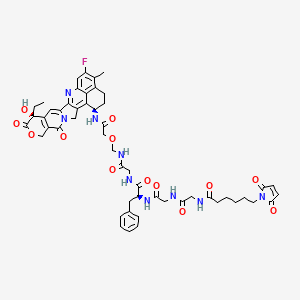
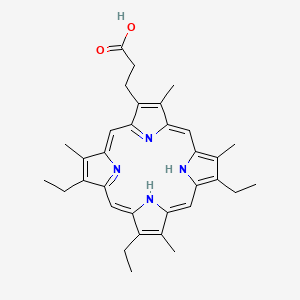
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
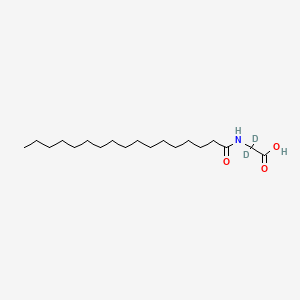
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
